prop-2-ynyl 4-methylpiperazine-1-carboxylate
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Overview
Description
Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propargyl group attached to a piperazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate typically involves the N-alkylation of 4-methylpiperazine with propargyl bromide. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under phase-transfer catalysis conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines and thiols can react with the propargyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The propargyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is crucial in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Pargyline: Used in the treatment of hypertension and as a research tool in neurochemistry.
Uniqueness
Prop-2-YN-1-YL 4-methylpiperazine-1-carboxylate is unique due to its specific chemical structure, which combines the reactivity of the propargyl group with the stability of the piperazine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
123477-59-8 |
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Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
prop-2-ynyl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-3-8-13-9(12)11-6-4-10(2)5-7-11/h1H,4-8H2,2H3 |
InChI Key |
AVIYNDLEMJZVLE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)OCC#C |
Canonical SMILES |
CN1CCN(CC1)C(=O)OCC#C |
Origin of Product |
United States |
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